N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide
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Overview
Description
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide is a compound that features a benzotriazole moiety, which is known for its versatile reactivity and stability. Benzotriazole derivatives are widely used in various fields due to their unique physicochemical properties, including excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 1H-benzotriazole with appropriate electrophiles. One common method is the reaction of 1H-benzotriazole with benzyl halides under basic conditions to form benzotriazole derivatives . The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the benzotriazole ring.
Coupling Reactions: Benzotriazole derivatives are commonly used in coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling reagents like palladium catalysts . Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide is used as a versatile building block for the synthesis of various heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, benzotriazole derivatives have shown potential as antimicrobial, anticancer, and antiviral agents. Their ability to interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them promising candidates for drug development .
Industry
In industry, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and additives in materials science. Their stability and reactivity make them suitable for various applications, including coatings, plastics, and photovoltaic cells .
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide involves its interaction with molecular targets through its benzotriazole moiety. The compound can form non-covalent interactions with enzymes and receptors, influencing their activity and leading to various biological effects . The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide include other benzotriazole derivatives such as:
- 2-(1H-Benzotriazol-1-yl)acetonitrile
- 1H-1,2,3-Benzotriazol-1-yl(phenyl)methylformamide
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)17(23)19-16(13-9-5-4-6-10-13)22-15-12-8-7-11-14(15)20-21-22/h4-12,16H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMTIBTEFDHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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